molecular formula C6H10ClF3O2S B2534226 4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride CAS No. 1780669-38-6

4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride

Cat. No. B2534226
CAS RN: 1780669-38-6
M. Wt: 238.65
InChI Key: RXZFJNRATDWBQN-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride (TFDMSCl) is a versatile and important reagent used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It is a highly reactive halogenated sulfonyl chloride that has been used in a variety of synthetic and analytical processes. It is a colorless to pale yellow liquid with a pungent odor, and it is soluble in most organic solvents.

Scientific Research Applications

Fluorinated Tertiary Thio- and Selenoethers Synthesis

The compound is used in reactions to generate fluorinated tertiary thio- and selenoethers, showcasing its role in the synthesis of sulfur and selenium-containing compounds with perfluoroalkyl groups. This is part of studies exploring the reactivity of fluorinated compounds and their potential applications in materials science and organic synthesis (Suzuki et al., 1987).

Fluorinated Polyamides with Pyridine and Sulfone Moieties

In the realm of polymer science, the compound's derivatives have been utilized to synthesize novel soluble fluorinated polyamides, indicating its utility in creating high-performance materials with specific properties like low dielectric constants and high thermal stability (Liu et al., 2013).

Taurine Derivatives Synthesis

It also finds application in the development of new methods for protecting sulfonic acids, facilitating the synthesis of taurine derivatives. This approach uses the 'safety-catch' principle, highlighting its versatility in organic synthesis and drug development (Seeberger et al., 2007).

Oxidative Triflamidation

The compound is involved in oxidative triflamidation reactions, contributing to the assembly of complex molecular frameworks. This application demonstrates its role in advancing synthetic methodologies for constructing nitrogen-containing compounds (Moskalik et al., 2014).

Ionic Liquid Structure Analysis

In studies focused on understanding ionic liquids, derivatives of the compound have been analyzed to determine their liquid structure, aiding in the comprehension of ionic interactions and the design of new solvents and materials (Deetlefs et al., 2006).

properties

IUPAC Name

4,4,4-trifluoro-2,2-dimethylbutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClF3O2S/c1-5(2,3-6(8,9)10)4-13(7,11)12/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZFJNRATDWBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(F)(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride

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